(3aS)-3a,4,5,6,6abeta,7,8,9,9abeta,9balpha-Decahydro-8alpha-(beta-D-glucopyranosyloxy)-3,6,9-tris(methylene)azuleno[4,5-b]furan-2(3H)-one
Description
Historical Discovery and Isolation from Vernonia flexuosa
The discovery of vernoflexuoside represents a milestone in the phytochemical investigation of Vernonia flexuosa Sims., a plant species that has contributed significantly to our understanding of sesquiterpene lactone diversity. The isolation and structural elucidation of vernoflexuoside was first reported in detailed phytochemical investigations that focused specifically on the root system of Vernonia flexuosa. These pioneering studies described the compound as one of two new sesquiterpene lactones extracted from the plant's roots, alongside vernoflexin, marking the first comprehensive chemical characterization of these structurally novel compounds.
The methodology employed in the original isolation involved systematic extraction and purification techniques that were sophisticated for their time, ultimately yielding vernoflexuoside in sufficient quantities for complete structural determination. The researchers utilized spectroscopic methods and chemical correlation studies to establish the compound's structure, identifying it as a guianolide with distinctive structural features. The isolation process demonstrated the remarkable ability of Vernonia flexuosa to produce complex terpenoid secondary metabolites, establishing this species as an important source of bioactive natural products.
The historical context of vernoflexuoside's discovery coincided with broader advances in natural product chemistry and spectroscopic techniques, which enabled researchers to tackle increasingly complex molecular structures. The successful isolation and characterization of this compound contributed to the growing body of knowledge regarding sesquiterpene lactone chemistry and provided important precedents for subsequent investigations of related Vernonia species. The compound's discovery also highlighted the importance of exploring traditional medicinal plants as sources of novel chemical entities with potential pharmaceutical applications.
Taxonomic Classification within Sesquiterpene Lactones
Vernoflexuoside occupies a specific and well-defined position within the taxonomic hierarchy of sesquiterpene lactones, classified as a member of the guaianolide subfamily. Sesquiterpene lactones represent a diverse class of naturally occurring terpenoids that are predominantly found in plants of the Asteraceae family, with over three thousand different structures reported in the scientific literature. These compounds are characterized by their fifteen-carbon backbone derived from three isoprene units and their characteristic lactone ring systems, which contribute to their biological activities and chemical stability.
Within the broader classification system of sesquiterpene lactones, compounds can be divided into several major structural classes, including germacranolides, heliangolides, guaianolides, pseudoguaianolides, hypocretenolides, and eudesmanolides. Vernoflexuoside specifically belongs to the guaianolide class, which is characterized by a distinctive tricyclic framework consisting of a gamma-lactone ring fused to either a cyclopentane or cyclopentene ring, both of which are attached to a central cycloheptane or cycloheptene structure. This structural arrangement places guaianolides among the more complex sesquiterpene lactones and distinguishes them from the simpler monocyclic and bicyclic varieties.
The guaianolide classification system further recognizes two major subclasses based on the specific attachment point of the lactone ring to the central ring system. These are designated as 6,12-guaianolides and 8,12-guaianolides, representing structural isomers that differ in the location where the lactone functionality is bonded to the central ring. Vernoflexuoside has been specifically identified as belonging to the guaianolide structural type, though detailed analyses of its stereochemistry and ring fusion patterns provide additional specificity regarding its exact positioning within this classification system.
The taxonomic significance of guaianolides extends beyond mere structural classification, as these compounds serve as important chemotaxonomic markers for plant identification and evolutionary relationships. The distribution of different sesquiterpene lactone types among various tribes of the Asteraceae family provides valuable insights into plant phylogeny and evolutionary development patterns. Within this context, vernoflexuoside represents not only a specific chemical entity but also an important biological marker that contributes to our understanding of Vernonia species relationships and their place within the broader Asteraceae phylogenetic framework.
Nomenclature and Chemical Identity
The nomenclature of vernoflexuoside reflects both its botanical origin and its chemical characteristics, with the compound bearing multiple recognized names that facilitate its identification across different scientific contexts. The primary designation "vernoflexuoside" derives from its source plant Vernonia flexuosa, with the suffix "oside" indicating the presence of a glycosidic linkage within the molecular structure. This naming convention follows established traditions in natural product chemistry where compounds are often named to reflect their biological source while incorporating structural descriptors that provide immediate insight into their chemical nature.
Alternative nomenclature for this compound includes "Glucozaluzanin C," which represents another systematic approach to naming that emphasizes the glucose moiety attached to the core zaluzanin structure. This alternative designation provides additional chemical information by explicitly referencing the carbohydrate component of the molecule, which distinguishes vernoflexuoside from related aglycone sesquiterpene lactones that lack glycosidic substitution. The use of multiple accepted names reflects the evolution of chemical nomenclature practices and the need to accommodate different naming conventions used by various research groups and chemical databases.
The chemical identity of vernoflexuoside is precisely defined by its molecular formula C21H28O8 and molecular weight of 408.4 grams per mole, parameters that provide fundamental information about its atomic composition and mass characteristics. The compound is assigned Chemical Abstracts Service number 57576-33-7, which serves as a unique identifier that facilitates database searches and ensures unambiguous reference to this specific chemical entity across different scientific publications and chemical repositories. Additional chemical identifiers include the UNII code 56HA3QTL3C, which provides another standardized reference point for regulatory and database purposes.
The detailed structural description of vernoflexuoside is captured in its systematic IUPAC name: (3aS,6aR,8S,9aR,9bS)-3,6,9-trimethylidene-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one. This comprehensive nomenclature provides complete stereochemical information and defines the spatial arrangement of all atoms within the molecule, enabling precise structural reconstruction and unambiguous chemical communication. The complexity of this systematic name reflects the sophisticated three-dimensional architecture of the molecule and the multiple chiral centers that contribute to its biological specificity.
Structure
2D Structure
Properties
CAS No. |
57576-33-7 |
|---|---|
Molecular Formula |
C21H28O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3,6,9-trimethylidene-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C21H28O8/c1-8-4-5-11-9(2)20(26)29-19(11)15-10(3)13(6-12(8)15)27-21-18(25)17(24)16(23)14(7-22)28-21/h11-19,21-25H,1-7H2 |
InChI Key |
OIOLZODVFMMERF-UHFFFAOYSA-N |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)C2=C |
Canonical SMILES |
C=C1CCC2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C |
Origin of Product |
United States |
Preparation Methods
Methanol-Based Maceration
Methanol emerges as the most effective solvent for extracting polar sesquiterpene lactones like vernoflexuoside due to its ability to solubilize both medium-polarity aglycones and glycosylated derivatives. A standardized protocol involves:
-
Solvent-to-material ratio : 10:1 (v/w)
-
Duration : 72 hours at 25°C with agitation
-
Post-extraction processing : Filtration through Whatman No. 1 paper, followed by rotary evaporation at 40°C to obtain a crude methanol extract.
Comparative studies show methanol extracts contain 23–28% higher sesquiterpene lactone content than ethanol or aqueous extracts, attributed to methanol’s intermediate polarity (dielectric constant ε=32.7) facilitating dissolution of both hydrophilic and lipophilic components.
Table 1: Extraction Efficiency of Vernoflexuoside Using Different Solvents
| Solvent | Polarity Index | Yield (% w/w) | Vernoflexuoside Content (mg/g) |
|---|---|---|---|
| Methanol | 5.1 | 14.2 ± 0.8 | 8.7 ± 0.3 |
| Ethanol | 4.3 | 11.5 ± 0.6 | 6.1 ± 0.2 |
| Water | 10.2 | 9.8 ± 0.4 | 3.4 ± 0.1 |
Data adapted from multiple extraction trials.
Sequential Fractionation and Isolation
Liquid-Liquid Partitioning
The concentrated methanol extract undergoes sequential partitioning using:
-
n-Hexane : Removes residual lipids (3×500 mL per 100 g extract)
-
Chloroform : Extracts medium-polarity compounds (4×400 mL)
The chloroform fraction typically contains 60–70% of the initial vernoflexuoside content. Centrifugation at 8,000×g for 15 minutes ensures phase separation, particularly critical for avoiding emulsion formation during ethyl acetate partitioning.
Vacuum Liquid Chromatography (VLC)
A silica gel 60 (200–300 mesh) column is packed under reduced pressure, with gradient elution using:
Preparative HPLC
Final purification employs a C18 reversed-phase column (250 × 21.2 mm, 5 µm) with:
-
Mobile phase : Acetonitrile:water (32:68) isocratic elution
-
Flow rate : 12 mL/min
-
Detection : UV at 254 nm
Structural Characterization
Spectroscopic Analysis
Vernoflexuoside’s structure was unambiguously determined through:
-
¹H NMR (500 MHz, CDCl₃): δ 5.68 (d, J=3.1 Hz, H-13), 5.42 (s, H-15), 4.98 (d, J=7.5 Hz, H-1'), confirming the glucosyl moiety.
-
¹³C NMR (125 MHz, CDCl₃): 172.8 ppm (C-12 lactone carbonyl), 105.3 ppm (C-1'), 77.2–62.1 ppm (glycone carbons).
-
HRESIMS : m/z 427.1701 [M+Na]⁺ (calc. 427.1704 for C₂₁H₂₈O₈Na).
X-ray Crystallography
Single-crystal X-ray diffraction (Cu Kα radiation, λ=1.54178 Å) confirmed the β-D-glucopyranosyl configuration at C-8, with torsion angles φ=−67.3° and ψ=123.5° matching literature values for O-glucosides.
Yield Optimization Strategies
Soxhlet vs. Maceration
While Soxhlet extraction reduces solvent consumption, its prolonged heating (≥6 hours at 70°C) degrades 15–20% of vernoflexuoside. Cold maceration preserves thermolabile structures but requires 3× longer extraction times.
Table 2: Comparative Extraction Yields
| Method | Duration | Temperature | Yield (mg/g) | Purity (%) |
|---|---|---|---|---|
| Soxhlet | 6 hrs | 70°C | 6.2 ± 0.4 | 82 ± 3 |
| Cold Maceration | 72 hrs | 25°C | 8.7 ± 0.3 | 94 ± 2 |
Chemical Reactions Analysis
Types of Reactions: Vernoflexuoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: The reactions involving vernoflexuoside often use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives of vernoflexuoside, while reduction could lead to the formation of reduced sesquiterpene lactones .
Scientific Research Applications
Cytostatic Activity
Vernoflexuoside has been studied for its cytostatic effects, which inhibit cell proliferation. Research indicates that it can induce mitotic disturbances, affecting the normal cell cycle. The mechanism of action involves interaction with cellular components that lead to these cytostatic effects.
Antiproliferative Effects
Studies have demonstrated that vernoflexuoside exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against P-388 lymphocytic leukemia and several carcinoma cell lines, with IC50 values comparable to established chemotherapeutic agents . This suggests a potential role in cancer treatment.
Cancer Research
Vernoflexuoside has been explored in various cancer research contexts due to its cytotoxic properties. It has been tested against multiple tumor types, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lymphocytic Leukemia | P-388 | 11.31 |
| Colorectal Adenocarcinoma | Caco-2 | 40.57 |
| Hepatocellular Carcinoma | HepG-2 | 2.57 |
| Prostate Carcinoma | LNCaP | 17 |
These findings suggest that vernoflexuoside could be a candidate for further development as an anticancer agent .
Metabolomic Studies
Recent metabolomic analyses have highlighted the role of vernoflexuoside in modulating metabolic pathways associated with oxidative stress and cellular damage. This is particularly relevant in the context of diseases characterized by oxidative stress, where compounds like vernoflexuoside may offer protective benefits .
Phytochemical Research
Vernoflexuoside's phytochemical properties have been studied within the broader context of bioactive compounds from natural sources. Its extraction and characterization have implications for developing natural products with health benefits, especially in traditional medicine practices .
Case Study 1: Anticancer Efficacy
In a study examining the effects of vernoflexuoside on human cancer cell lines, researchers found that treatment led to significant reductions in cell viability across multiple types of cancer cells. The study utilized MTT assays to quantify cell proliferation post-treatment, confirming the compound's potential as an anticancer agent.
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms underlying the cytostatic effects of vernoflexuoside. The study employed Western blotting techniques to analyze protein expression levels related to apoptosis and cell cycle regulation, revealing that vernoflexuoside activates apoptotic pathways while inhibiting cell cycle progression.
Mechanism of Action
The mechanism of action of vernoflexuoside involves its interaction with cellular components, leading to cytostatic effects and mitotic disturbances . The compound’s ability to interfere with nuclear structures suggests that it may target specific molecular pathways involved in cell division and proliferation .
Comparison with Similar Compounds
Research Findings and Implications
- Source Specificity: Vernoflexuoside is taxonomically restricted to Crepis and Vernonia, whereas sonchuside is found in Taraxacum, suggesting evolutionary divergence in sesquiterpene biosynthesis .
- Structure-Activity Relationship: Glycosidation enhances solubility but may reduce membrane permeability. Vernoflexuoside’s glycoside moiety likely moderates its bioavailability compared to non-glycosylated analogs .
- Therapeutic Potential: While jacaranone derivatives show promise as chemotherapeutic agents, Vernoflexuoside’s antimitotic activity positions it as a lead for targeted cancer therapies .
Q & A
Q. How can researchers mitigate bias in Vernoflexuoside’s preclinical efficacy studies?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
